2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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Overview
Description
2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that belongs to the class of cinnolinones This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a suitable cinnolinone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone include:
2-Benzylpiperidine: A stimulant drug of the piperidine class with structural similarities.
Benzoxazoles: Compounds with a benzoxazole core, used in various medicinal and industrial applications.
Oxazolidines: Compounds with an oxazolidine ring, known for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of a benzylpiperidine moiety and a tetrahydrocinnolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H27N3O2/c26-21-15-19-8-4-5-9-20(19)23-25(21)16-22(27)24-12-10-18(11-13-24)14-17-6-2-1-3-7-17/h1-3,6-7,15,18H,4-5,8-14,16H2 |
InChI Key |
CBGQFYDHNJJMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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